3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
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Overview
Description
3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features an indole ring, a thiadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the indole ring, followed by the introduction of the thiadiazole moiety, and finally, the attachment of the propanamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can occur at the indole or thiadiazole rings, introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is investigated for use in materials science, such as in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The indole and thiadiazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may also affect cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
- **this compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H20N4OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-indol-1-yl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C17H20N4OS/c1-12(2)11-16-19-20-17(23-16)18-15(22)8-10-21-9-7-13-5-3-4-6-14(13)21/h3-7,9,12H,8,10-11H2,1-2H3,(H,18,20,22) |
InChI Key |
AAGGNBYCBQUBKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CCN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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